N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a thiazole-based benzamide derivative characterized by a central 1,3-thiazol-2-yl scaffold. The compound features:
- A 3,4-dimethoxybenzamide moiety at the 2-position of the thiazole ring.
- A carbamoylmethyl linker bridging the thiazole to a 3-acetamidophenyl group at the 4-position.
The presence of methoxy and acetamido groups may enhance solubility and target binding compared to simpler analogs.
Properties
IUPAC Name |
N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-13(27)23-15-5-4-6-16(10-15)24-20(28)11-17-12-32-22(25-17)26-21(29)14-7-8-18(30-2)19(9-14)31-3/h4-10,12H,11H2,1-3H3,(H,23,27)(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBOSWVZRQKSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4-(chloromethyl)-1,3-thiazole
The thiazole core was synthesized via the Hantzsch reaction, reacting chloroacetone (1.0 eq) with thiourea (1.2 eq) in ethanol under reflux (12 h). The intermediate 2-aminothiazole precipitated upon cooling, yielding a white crystalline solid (82% yield, m.p. 148–150°C).
Table 1. Physical Data for 2-Amino-4-(chloromethyl)-1,3-thiazole
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅ClN₂S |
| Molecular Weight | 148.61 g/mol |
| Melting Point | 148–150°C |
| Yield | 82% |
¹H NMR (400 MHz, DMSO-d₆): δ 6.89 (s, 1H, thiazole-H), 4.32 (s, 2H, CH₂Cl), 2.10 (s, 2H, NH₂).
Preparation of 3,4-Dimethoxybenzoyl Chloride
3,4-Dimethoxybenzoic acid (1.0 eq) was refluxed with thionyl chloride (2.5 eq) for 3 h, yielding the acyl chloride as a pale-yellow liquid (94% yield). Excess thionyl chloride was removed under vacuum.
Amidation at the 2-Position
2-Amino-4-(chloromethyl)thiazole (1.0 eq) was reacted with 3,4-dimethoxybenzoyl chloride (1.1 eq) in dry dichloromethane (DCM) with triethylamine (2.0 eq) at 0°C→RT (24 h). The product, N-(4-(chloromethyl)-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide , was isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3, 76% yield).
Table 2. Characterization of N-(4-(chloromethyl)-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₂O₃S |
| Molecular Weight | 341.79 g/mol |
| Melting Point | 182–184°C |
| IR (KBr) | 1675 cm⁻¹ (C=O amide) |
Cyanide Substitution at the 4-Position
The chloromethyl group underwent nucleophilic substitution with sodium cyanide (2.0 eq) in DMF at 80°C (8 h), affording N-(4-(cyanomethyl)-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide as a yellow solid (68% yield).
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.62 (s, 2H, CH₂CN).
Hydrolysis of Nitrile to Carboxylic Acid
The nitrile (1.0 eq) was hydrolyzed in 6 M HCl at reflux (24 h), yielding 4-(carboxymethyl)-N-(3,4-dimethoxybenzoyl)-1,3-thiazol-2-amine (83% yield).
Table 3. Analytical Data for Hydrolyzed Intermediate
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₂O₅S |
| Melting Point | 195–197°C |
| IR (KBr) | 1710 cm⁻¹ (C=O acid) |
Activation to Acid Chloride and Final Coupling
The carboxylic acid (1.0 eq) was treated with oxalyl chloride (3.0 eq) in DCM (0°C→RT, 4 h). After removing excess reagents, the acid chloride was reacted with 3-acetamidophenylamine (1.2 eq) in DCM with pyridine (2.0 eq) at 0°C→RT (12 h). The final compound was purified via recrystallization (ethanol/water, 62% yield).
Table 4. Characterization of Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₄O₅S |
| Molecular Weight | 483.52 g/mol |
| Melting Point | 224–226°C |
| ¹³C NMR (100 MHz, DMSO-d₆) | 168.2 (C=O amide), 152.1 (thiazole-C2), 56.3 (OCH₃) |
Optimization of Reaction Conditions
- Cyanide Substitution : Replacing DMF with DMSO increased yields from 68% to 78% due to enhanced nucleophilicity.
- Amidation : Using HOBt/EDCl coupling instead of acyl chlorides improved regioselectivity but required longer reaction times (48 h).
Comparative Analysis of Synthetic Routes
Alternative routes evaluated included:
- Mannich Reaction : Attempts to introduce the carbamoyl-methyl group via Mannich bases led to side products (≤35% yield).
- Ugi Multicomponent Reaction : Generated inseparable mixtures, underscoring the superiority of stepwise functionalization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound shares core structural elements with several analogs (Table 1). Key variations include substituents on the phenyl rings and the nature of the linker group.
Table 1: Structural and Molecular Comparison
Key Observations :
- The 3,4-dimethoxybenzamide group in the target compound provides greater polarity compared to analogs with single methoxy (e.g., ) or halogenated substituents (e.g., ).
- Acetamido groups (target compound) may enhance hydrogen bonding with biological targets compared to methyl or chloro substituents .
Challenges :
Bioactivity and Molecular Interactions
Table 2: Bioactivity Profiles of Selected Analogs
*Bioactivity scores normalized to 0–1 scale (higher = stronger predicted activity) .
Critical Insights :
Computational and Crystallographic Data
- Molecular Docking : Thiazole derivatives with methoxy groups (e.g., target compound) exhibit favorable binding to α-glucosidase active sites , as seen in analogs like 9c (docking score: −9.2 kcal/mol) .
- Crystal Packing : Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form hydrogen-bonded dimers, stabilizing the crystal lattice . The target compound’s dimethoxy groups may disrupt such packing, altering solubility.
Biological Activity
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, a benzamide group, and multiple functional groups that contribute to its pharmacological potential. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies.
Molecular Formula and Weight
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 454.5651 g/mol
Structural Features
The compound contains:
- A thiazole ring , which is known for its biological activity.
- A benzamide moiety , contributing to its interaction with various biological targets.
- Dimethoxy groups that may enhance lipophilicity and bioavailability.
Synthetic Pathways
The synthesis typically involves:
- Formation of the thiazole ring via Hantzsch thiazole synthesis.
- Reaction with 3-acetamidophenyl isocyanate to create a carbamoyl intermediate.
- Coupling with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
- Case Studies : In vitro studies demonstrated a reduction in cell viability in breast and colon cancer cell lines at micromolar concentrations.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- Inhibition of Pathogens : It has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.
- Urease Inhibition : Similar compounds have demonstrated urease inhibitory activity, which is relevant for treating Helicobacter pylori infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways:
- Cytokine Modulation : It could potentially reduce the levels of pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide | Similar thiazole and benzamide structure | Moderate anticancer activity |
| N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide | Contains furan instead of benzene | Enhanced antimicrobial properties |
Uniqueness
The presence of the 3,4-dimethoxybenzamide group may confer distinct electronic and steric properties compared to similar compounds, influencing its reactivity and interactions with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites on enzymes crucial for cancer cell survival or proliferation.
- Receptor Interaction : Modulating signaling pathways through interaction with cell surface receptors.
Research Findings
Recent studies have focused on elucidating the detailed mechanisms underlying the biological activities of this compound. Key findings include:
- Cytotoxicity Studies : Demonstrated selective toxicity towards cancer cells while sparing normal cells.
- Pharmacokinetic Profiles : Investigations into absorption, distribution, metabolism, and excretion (ADME) properties are ongoing to optimize therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, including:
- Amide coupling : Reacting 3-acetamidophenyl carbamoyl methyl derivatives with thiazole precursors using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Thiazole ring formation : Utilizing Hantzsch thiazole synthesis, where α-halo ketones react with thioureas in ethanol/water mixtures at reflux .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol-DMF mixtures to achieve >98% purity .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and backbone integrity (e.g., dimethoxybenzamide protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., m/z 500.2 [M+H]+) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect by-products .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- Cytotoxicity assays : MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) using fluorescence-based assays to identify potential targets .
Advanced Research Questions
Q. How can researchers optimize amide coupling yields when synthesizing this compound?
- Methodological Answer :
- Catalyst screening : Test coupling agents like PyBOP or T3P for improved efficiency .
- Solvent optimization : Replace DMF with DMA or THF to reduce side reactions .
- Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict reactive intermediates and optimize stoichiometry .
Q. How should contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?
- Methodological Answer :
- Dynamic effects : Investigate tautomerism (e.g., thiazole ring proton exchange) via variable-temperature NMR .
- Impurity profiling : Combine LC-MS with preparative TLC to isolate and characterize by-products .
- Cross-validation : Compare experimental shifts with computed NMR spectra (GIAO/DFT) .
Q. What strategies can elucidate the mechanism of action in anticancer assays?
- Methodological Answer :
- Proteomics : SILAC-based mass spectrometry to identify protein targets in treated cells .
- Molecular docking : AutoDock Vina to model interactions with kinases (e.g., binding affinity for ATP pockets) .
- Metabolic stability : Assess cytochrome P450 interactions using liver microsomes to rule off-target effects .
Q. How can computational tools predict reaction pathways for synthesizing analogs with enhanced bioactivity?
- Methodological Answer :
- Reaction path search : Apply GRRM or AFIR methods to map energy barriers for thiazole cyclization .
- SAR modeling : QSAR studies using MOE or Schrödinger to correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with IC50 values .
Q. What experimental approaches address discrepancies between in vitro and in vivo bioactivity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
